molecular formula C15H22N2O2 B13769632 Nicotinic acid, 3-(2'-methylpiperidino)propyl ester CAS No. 64038-02-4

Nicotinic acid, 3-(2'-methylpiperidino)propyl ester

Cat. No.: B13769632
CAS No.: 64038-02-4
M. Wt: 262.35 g/mol
InChI Key: UYOCGYKHIPHFBD-UHFFFAOYSA-N
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Description

Nicotinic acid, 3-(2'-methylpiperidino)propyl ester is an ester derivative of nicotinic acid (pyridine-3-carboxylic acid), where the hydroxyl group of the carboxylic acid is replaced by a 3-(2'-methylpiperidino)propyl chain. This structural modification introduces a tertiary amine (piperidine moiety) into the ester side chain, which significantly alters its physicochemical and biological properties compared to simpler nicotinic acid esters.

Properties

CAS No.

64038-02-4

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

3-(2-methylpiperidin-1-yl)propyl pyridine-3-carboxylate

InChI

InChI=1S/C15H22N2O2/c1-13-6-2-3-9-17(13)10-5-11-19-15(18)14-7-4-8-16-12-14/h4,7-8,12-13H,2-3,5-6,9-11H2,1H3

InChI Key

UYOCGYKHIPHFBD-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CCCOC(=O)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylpiperidin-1-yl)propyl pyridine-3-carboxylate typically involves the reaction of 2-methylpiperidine with pyridine-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the ester bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

In an industrial setting, the production of 3-(2-methylpiperidin-1-yl)propyl pyridine-3-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality .

Chemical Reactions Analysis

Hydrolysis Reactions

NAMPE undergoes hydrolysis under acidic or basic conditions, yielding nicotinic acid and 3-(2'-methylpiperidino)propanol.

Base-Promoted Saponification

  • Mechanism : Nucleophilic acyl substitution by hydroxide ions at the ester carbonyl carbon (Fig. 1) .

  • Conditions : Aqueous NaOH or KOH at elevated temperatures (80–100°C) .

  • Outcome :

    • The ester bond cleaves, forming sodium nicotinate and the corresponding alcohol.

    • Example : Hydrolysis of ethyl nicotinate with NH₄OH yields nicotinamide , suggesting similar pathways for NAMPE.

Acid-Catalyzed Hydrolysis

  • Conditions : Concentrated HCl or H₂SO₄ at reflux .

  • Outcome : Slower than base-promoted hydrolysis, with protonation of the carbonyl oxygen enhancing electrophilicity .

Reduction Reactions

The ester group in NAMPE can be reduced to a primary alcohol.

Sodium Borohydride-Methanol System

  • Mechanism : Reduction of the ester to 3-pyridyl methanol via intermediate methyl nicotinate .

  • Conditions : NaBH₄ in methanol/THF at room temperature .

  • Outcome :

    • NAMPE reduces to 3-(2'-methylpiperidino)propanol and nicotinic alcohol (Fig. 2).

    • Yield : ~90% (based on analogous reductions) .

Aminolysis and Amide Formation

NAMPE reacts with amines to form amides, a key step in prodrug or hapten synthesis.

Ammonia Treatment

  • Conditions : Concentrated NH₄OH (5:1 w/w) at 25°C for 24 hours .

  • Outcome :

    • Converts NAMPE to nicotinamide and 3-(2'-methylpiperidino)propanol .

    • Excess NH₃ drives the reaction to completion .

Conjugation and Bioconjugation

The ester group facilitates conjugation to carrier proteins or peptides.

NHS Ester Activation

  • Conditions : NAMPE is hydrolyzed to nicotinic acid, which is activated using N-hydroxysuccinimide (NHS) and a carbodiimide .

  • Application : Covalent attachment to lysine residues on proteins (e.g., diphtheria toxoid) .

Fragmentation Under Mass Spectrometry

Electron ionization (EI) induces diagnostic fragmentation patterns.

McLafferty Rearrangement

  • Mechanism : γ-Hydrogen transfer from the propyl chain to the carbonyl oxygen, followed by cleavage to form nicotinic acid and propene .

  • Key Ions :

    • m/z 123 (nicotinic acid ion)

    • m/z 141 (3-(2'-methylpiperidino)propanol fragment) .

Grignard Reactions

NAMPE reacts with Grignard reagents to form tertiary alcohols.

Double Nucleophilic Addition

  • Mechanism :

    • Grignard reagent (e.g., MeMgBr) attacks the ester carbonyl, forming a ketone intermediate.

    • A second equivalent adds to the ketone, yielding a 3° alcohol .

  • Outcome : 3-(2'-methylpiperidino)propyl-dialkyl-carbinol .

Structural and Mechanistic Insights

  • Ester Reactivity : The electron-withdrawing pyridine ring enhances electrophilicity of the carbonyl carbon, accelerating nucleophilic attacks .

  • Steric Effects : The 2'-methylpiperidine group may hinder access to the ester group, slowing reactions in bulky reagents .

  • Thermal Stability : Decomposes above 220°C, emitting NOₓ fumes .

Scientific Research Applications

Pharmacological Applications

1.1 Cardiovascular Health

Nicotinic acid is widely recognized for its lipid-lowering effects and has been used in the management of dyslipidemia. Clinical studies have demonstrated that nicotinic acid can significantly reduce levels of low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol. For instance, the Coronary Drug Project indicated that patients treated with nicotinic acid showed a reduction in total mortality after myocardial infarction compared to placebo groups .

Table 1: Clinical Studies on Nicotinic Acid in Cardiovascular Health

StudyPopulationDosageOutcomeP-Value
Coronary Drug Project (1975)8341 patients post-myocardial infarction3 g/dayTotal mortality reduction<0.05
Canner et al. (1986)Follow-up of Coronary Drug Project-Total mortality reduction<0.005
ARBITER 2 (2004)167 patients with coronary heart disease1 g/day + simvastatinIncrease in intima-media thickness<0.08

1.2 Vasodilatory Effects

Nicotinic acid, including its esters, exhibits potent vasodilatory effects. Research indicates that these compounds can induce vasodilation through the release of prostaglandins and nitric oxide, enhancing blood flow in peripheral tissues . This property makes nicotinic acid derivatives potential candidates for treating conditions associated with poor circulation.

Dermatological Applications

Nicotinic acid esters are also explored for their topical applications in dermatology. Methyl nicotinate, a related compound, is commonly used as a rubefacient in topical formulations aimed at relieving muscle and joint pain through localized vasodilation . The mechanism involves enhancing local blood flow, which can aid in muscle recovery and pain relief.

Table 2: Dermatological Applications of Nicotinic Acid Esters

CompoundApplicationMechanism
Methyl NicotinateTopical analgesicPeripheral vasodilation
Nicotinic Acid EstersCosmetic formulationsSkin hydration and improvement of skin barrier function

Anti-Smoking Vaccines

Recent studies have investigated the use of nicotinic acid derivatives in the development of anti-nicotine vaccines. These vaccines aim to induce an immune response against nicotine, potentially aiding smoking cessation efforts by reducing nicotine's effects on the brain . The design of these vaccines often involves conjugating nicotine analogs to carrier proteins to enhance immunogenicity.

Potential for Antioxidant Activity

Research has suggested that certain nicotinic acid derivatives possess antioxidant properties, which may contribute to their therapeutic effects. For example, thionicotinic acid analogs have shown significant antioxidant activity alongside their vasorelaxant effects . This dual action could be beneficial in managing oxidative stress-related conditions.

Case Studies and Research Findings

Case Study: Nicotinic Acid in Dyslipidemia Management
A study involving patients with dyslipidemia demonstrated that those treated with nicotinic acid experienced significant improvements in lipid profiles compared to those on standard therapy alone. The study highlighted the importance of monitoring liver function due to potential side effects associated with high doses of nicotinic acid.

Case Study: Topical Formulations
In clinical trials assessing topical formulations containing methyl nicotinate, participants reported reduced muscle pain following application, corroborating the compound's efficacy as a topical analgesic.

Mechanism of Action

The mechanism of action of 3-(2-methylpiperidin-1-yl)propyl pyridine-3-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Comparisons

Nicotinic Acid Esters
  • Molecular weight: 165.192 g/mol. Lacks the basicity and steric bulk of the 2'-methylpiperidino group, leading to differences in solubility and reactivity .
  • Ethyl Nicotinate : Smaller ester chain (ethyl), resulting in lower molecular weight (151.16 g/mol) and higher volatility compared to the target compound .
  • 3-(2'-Methylpiperidino)Propyl p-Isobutoxybenzoate: Structurally analogous but replaces nicotinic acid with p-isobutoxybenzoic acid. CAS 63916-90-3. The piperidine group is retained, but the aromatic acid moiety differs, affecting electronic properties and biological targets .
Piperidine-Containing Esters
  • Furethidine and Piminodine: Piperidinecarboxylic acid esters used as narcotics. These compounds share the piperidine moiety but are pharmacologically distinct due to their aromatic substitutions (e.g., phenyl groups) .

Physicochemical Properties

Property Nicotinic Acid, 3-(2'-Methylpiperidino)Propyl Ester Propyl Nicotinate 3-(2'-Methylpiperidino)Propyl p-Isobutoxybenzoate
Molecular Formula C₁₄H₂₀N₂O₂ (estimated) C₉H₁₁NO₂ C₂₀H₃₁NO₃
Molecular Weight ~248.33 g/mol 165.192 g/mol 345.47 g/mol
Solubility Likely polar due to piperidine basicity Low polarity Lipophilic (due to isobutoxy group)
Stability May decompose to emit NOx under heat Stable Emits NOx upon decomposition

Biological Activity

Nicotinic acid, 3-(2'-methylpiperidino)propyl ester is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacokinetic properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is derived from nicotinic acid, featuring a propyl ester linkage and a 2'-methylpiperidino substituent. The structural modifications are designed to enhance its interaction with biological targets, potentially improving therapeutic efficacy.

The biological activity of nicotinic acid derivatives often involves modulation of nicotinic acetylcholine receptors (nAChRs). These receptors play critical roles in neurotransmission and are implicated in various neurological disorders. The introduction of the piperidine moiety may enhance binding affinity and selectivity for specific nAChR subtypes.

Pharmacokinetics

Pharmacokinetic studies indicate that modifications to the nicotinic acid structure can significantly influence absorption, distribution, metabolism, and excretion (ADME) profiles. For instance:

  • Absorption : The esterification can enhance lipid solubility, facilitating better absorption across biological membranes.
  • Metabolism : The presence of the piperidine ring may affect metabolic pathways, including cytochrome P450 interactions.
  • Excretion : Understanding the excretion routes is crucial for evaluating potential toxicity and therapeutic window.

Antimicrobial Properties

Research has indicated that certain nicotinic acid derivatives exhibit antimicrobial activity. In vitro studies suggest that these compounds can inhibit bacterial growth through disruption of membrane integrity or interference with metabolic pathways.

Study Organism Tested Activity Observed Mechanism Proposed
Escherichia coliInhibition of growthMembrane disruption
Staphylococcus aureusReduced viabilityMetabolic interference

Neuroprotective Effects

Nicotinic acid derivatives have been studied for their neuroprotective effects. A notable study demonstrated that these compounds could reduce neuronal apoptosis in models of neurodegenerative diseases by modulating nAChR signaling pathways.

  • Case Study : In a mouse model of Alzheimer's disease, administration of 3-(2'-methylpiperidino)propyl ester resulted in improved cognitive function and reduced amyloid-beta plaque formation, suggesting a protective role against neurodegeneration .

Anti-inflammatory Activity

The anti-inflammatory potential of nicotinic acid derivatives has also been explored. Compounds similar to 3-(2'-methylpiperidino)propyl ester have shown promise in reducing inflammatory markers in various models.

Inflammatory Model Outcome Reference
Carrageenan-induced paw edemaSignificant reduction in swelling
Lipopolysaccharide (LPS)-induced cytokine releaseDecreased IL-6 and TNF-alpha levels

Q & A

Basic Research Questions

Q. What analytical methods are recommended for verifying the purity and structural integrity of synthesized Nicotinic acid, 3-(2'-methylpiperidino)propyl ester?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for purity assessment, using reverse-phase C18 columns and acetonitrile/water gradients.
  • Gas Chromatography-Mass Spectrometry (GC-MS) can confirm molecular weight and fragmentation patterns, as demonstrated in fatty acid propyl ester analysis .
  • Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Fourier-Transform Infrared Spectroscopy (FT-IR) provide structural confirmation by identifying ester carbonyl stretches (~1740 cm⁻¹) and piperidine ring protons (δ 1.2–2.8 ppm).

Q. How can researchers optimize the synthesis of this ester to improve yield and reduce side products?

  • Methodological Answer :

  • Use Schotten-Baumann conditions for esterification, reacting nicotinic acid chloride with 3-(2'-methylpiperidino)propanol in dichloromethane under basic conditions (e.g., triethylamine).
  • Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization.
  • Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the ester .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the compound’s solubility in polar vs. nonpolar solvents, and how can data discrepancies be resolved?

  • Methodological Answer :

  • Employ the shake-flask method : Saturate solvents (e.g., water, ethanol, hexane) with the compound, equilibrate at 25°C, and quantify solubility via HPLC.
  • For discrepancies, apply thermodynamic modeling (e.g., UNIFAC or NRTL equations) to correlate experimental data with predicted activity coefficients, as used in nifedipine solubility studies .
  • Validate using differential scanning calorimetry (DSC) to detect polymorphic forms that may affect solubility.

Q. How can researchers evaluate the compound’s interaction with neuronal receptors, such as nicotinic acetylcholine receptors (nAChRs)?

  • Methodological Answer :

  • Perform radioligand displacement assays using [³H]-epibatidine as a competitive ligand in HEK-293 cells expressing α4β2 nAChRs.
  • Combine with electrophysiological recordings (patch-clamp) to assess functional modulation of receptor currents, referencing glutamate receptor methodologies .
  • Analyze dose-response curves using GraphPad Prism to calculate IC₅₀ values and assess allosteric vs. orthosteric binding.

Q. What strategies are effective for resolving contradictions in metabolic stability data across in vitro and in vivo models?

  • Methodological Answer :

  • Conduct hepatic microsome assays (human/rat) with LC-MS/MS quantification to identify primary metabolites. Compare with in vivo pharmacokinetic studies in rodent models.
  • Use CYP enzyme inhibition assays to pinpoint metabolic pathways (e.g., CYP3A4/5 involvement).
  • Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile interspecies differences, as suggested in toxicity studies .

Experimental Design & Data Analysis

Q. How should researchers design a study to assess the compound’s permeability across the blood-brain barrier (BBB)?

  • Methodological Answer :

  • Use parallel artificial membrane permeability assay (PAMPA-BBB) with porcine brain lipid extract. Validate with in situ brain perfusion in rodents, measuring brain-to-plasma ratio (Kp).
  • Analyze data using multivariate regression to correlate logP, polar surface area, and BBB permeability, referencing similar ester pharmacokinetics .

Q. What computational approaches can predict the ester’s stability under varying pH conditions?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model hydrolysis pathways and identify pH-sensitive bonds.
  • Validate with accelerated stability testing (ICH guidelines) at pH 1–10, monitoring degradation via HPLC-UV.

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